molecular formula C18H21NO B263662 4-isopropyl-N-(4-methylbenzyl)benzamide

4-isopropyl-N-(4-methylbenzyl)benzamide

Cat. No. B263662
M. Wt: 267.4 g/mol
InChI Key: FJNLYPSLTZPMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-methylbenzyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that belongs to the class of benzamides and is commonly known as 4-IBB. This compound has gained attention in recent years due to its potential applications in cancer research, immunology, and neurology.

Mechanism of Action

The mechanism of action of 4-IBB involves the inhibition of a protein called T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3). TIM-3 is a negative regulator of T-cell function, and its inhibition by 4-IBB results in the activation of T-cells and the enhancement of the immune response against cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 4-IBB has been shown to have other biochemical and physiological effects. It has been found to enhance the production of cytokines, which are important signaling molecules involved in the immune response. 4-IBB has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in neurology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-IBB in lab experiments is its specificity for TIM-3. This allows for targeted inhibition of the protein without affecting other immune pathways. However, the compound's solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, the compound's potential toxicity and side effects have not been extensively studied, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-IBB. One area of interest is the development of more potent and selective inhibitors of TIM-3. Additionally, the compound's potential applications in neurology and other areas of medicine warrant further investigation. Finally, the use of 4-IBB in combination with other immunotherapies may hold promise for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-IBB involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-isopropyl-N-(4-methylbenzyl)benzamide. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

4-IBB has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to enhance the anti-tumor activity of certain chemotherapy drugs, making it a promising candidate for combination therapy.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-13(2)16-8-10-17(11-9-16)18(20)19-12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

FJNLYPSLTZPMDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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